(1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with a benzyloxycarbonyl group and an amino group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
(1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6R)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The cyclohexene ring provides structural stability and facilitates binding to target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(1R,6R)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m1/s1 |
InChI Key |
QIAAZWPFGHTXNZ-CHWSQXEVSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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